molecular formula C7H17NO B6230129 (2S)-2-(diethylamino)propan-1-ol CAS No. 74072-60-9

(2S)-2-(diethylamino)propan-1-ol

Cat. No.: B6230129
CAS No.: 74072-60-9
M. Wt: 131.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(diethylamino)propan-1-ol is a chiral secondary amine with the molecular formula C7H17NO. It is a colorless, viscous liquid at room temperature, soluble in water and most organic solvents. This compound is used as an intermediate in the production of various chemicals, including pharmaceuticals, pesticides, dyes, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-2-(diethylamino)propan-1-ol can be synthesized through several methods:

    Reductive Amination of Propanal: This method involves the reaction of propanal with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Reaction of Ethyl Magnesium Bromide with Benzylamine: This method involves the reaction of ethyl magnesium bromide with benzylamine, followed by hydrolysis.

    Reduction of N,N-diethylacrylamide: This method involves the reduction of N,N-diethylacrylamide using a reducing agent such as lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(diethylamino)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form primary amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, cyanides, and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(2S)-2-(diethylamino)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with neurotransmitter systems, including the GABA receptor, the cholinergic system, and the nitrergic system.

    Medicine: Investigated for its anesthetic, analgesic, and antipyretic properties.

    Industry: Used in the production of pharmaceuticals, pesticides, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(diethylamino)propan-1-ol involves its interaction with various molecular targets and pathways:

    Neurotransmitter Systems: It interacts with the GABA receptor, the cholinergic system, and the nitrergic system, modulating their activity.

    Ion Channels: The compound has been shown to modulate the activity of ion channels, affecting cellular signaling.

    Inflammation: It inhibits the process of inflammation by modulating the activity of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(diethylamino)propan-2-ol: A similar compound with a different structural arrangement.

    (1S,2S)-2-(diethylamino)-1-phenyl-propan-1-ol: Another similar compound with a phenyl group attached.

Uniqueness

(2S)-2-(diethylamino)propan-1-ol is unique due to its specific chiral center and its ability to form stable salts with various acids. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

74072-60-9

Molecular Formula

C7H17NO

Molecular Weight

131.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.